molecular formula C14H20O B12996569 5-(1,1-Dimethylethyl)-2-methyl-benzenepropanal

5-(1,1-Dimethylethyl)-2-methyl-benzenepropanal

Cat. No.: B12996569
M. Wt: 204.31 g/mol
InChI Key: YUYUJWKGYWRXPT-UHFFFAOYSA-N
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Description

Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- is an organic compound with the molecular formula C13H18O. It is a derivative of benzenepropanal, characterized by the presence of a tert-butyl group and a methyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- typically involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

Industrial production of Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include the formation of covalent bonds with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanal, 4-(1,1-dimethylethyl)-: Similar structure but with different substitution pattern.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains additional functional groups.

Uniqueness

Benzenepropanal, 5-(1,1-dimethylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-(5-tert-butyl-2-methylphenyl)propanal

InChI

InChI=1S/C14H20O/c1-11-7-8-13(14(2,3)4)10-12(11)6-5-9-15/h7-10H,5-6H2,1-4H3

InChI Key

YUYUJWKGYWRXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)CCC=O

Origin of Product

United States

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